2,6-Difluoro-3-(methylthio)benzonitrile
Description
2,6-Difluoro-3-(methylthio)benzonitrile is a fluorinated aromatic nitrile derivative characterized by fluorine atoms at the 2- and 6-positions and a methylthio (-SCH₃) group at the 3-position of the benzene ring. The methylthio group enhances electron density at the aromatic ring, influencing reactivity in nucleophilic substitutions and cyclization reactions .
Properties
IUPAC Name |
2,6-difluoro-3-methylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKMOAIXFWSKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-Difluoro-3-(methylthio)benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with a methylthiolating agent under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
2,6-Difluoro-3-(methylthio)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
2,6-Difluoro-3-(methylthio)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(methylthio)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Key Insights
- Synthetic Pathways: Alkylation of 3-amino-2,6-difluorobenzonitrile with bromoalkanes yields amino-substituted derivatives (e.g., 47a), demonstrating the versatility of fluorinated nitriles in modular synthesis . Methylthio groups participate in intramolecular cyclization to form benzothiazoles, a reaction pathway relevant to heterocyclic drug development .
Thermodynamic Properties :
- Fluorine atoms and nitrile groups contribute to high thermal stability, making these compounds suitable for high-temperature reactions .
Biological Activity
2,6-Difluoro-3-(methylthio)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2,6-Difluoro-3-(methylthio)benzonitrile is C9H7F2S. Its structure features a benzene ring substituted with two fluorine atoms and a methylthio group, which enhances its reactivity and potential interactions with biological targets.
Antiproliferative Effects
Research indicates that derivatives of similar compounds exhibit significant antiproliferative activity. For instance, in studies involving human cancer cell lines, compounds structurally related to 2,6-Difluoro-3-(methylthio)benzonitrile demonstrated varying degrees of growth inhibition:
| Compound | GI50 (µM) | Cell Line | Activity Level |
|---|---|---|---|
| 2,6-Difluoro-3-(methylthio)benzonitrile | TBD | TC32 (Ewing's Sarcoma) | TBD |
| Related compound A | 0.28 | TC32 | High |
| Related compound B | >10 | TC71 | No significant inhibition |
Note: GI50 refers to the concentration required to inhibit cell growth by 50%.
Case Studies
- Anticancer Activity : In a study assessing the antiproliferative properties of various benzonitrile derivatives, it was found that certain substitutions on the benzene ring significantly affected their potency against cancer cell lines. The presence of electron-withdrawing groups was correlated with increased activity against specific tumors.
- Enzyme Targeting : Similar compounds have been shown to target ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. Inhibition of RNR leads to reduced deoxyribonucleotide availability, ultimately hindering cell proliferation.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of fluorinated benzonitriles. These studies reveal that:
- Fluorination enhances lipophilicity and can improve cellular uptake.
- Methylthio groups may contribute to increased selectivity for certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
